

physicochemical properties of 1-(3-Fluorophenyl)hexan-1-amine

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 1-(3-Fluorophenyl)hexan-1-amine

CAS No.: 1247813-16-6

Cat. No.: B1399612

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An In-depth Technical Guide to the Physicochemical Properties of **1-(3-Fluorophenyl)hexan-1-amine**

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of **1-(3-Fluorophenyl)hexan-1-amine**. As a member of the fluorinated aromatic amine family, this compound possesses structural features of significant interest to researchers in medicinal chemistry and drug development. The incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, while the hexylamine chain imparts specific solubility and basicity characteristics. This document synthesizes predicted data with established analytical principles to offer a robust profile of the molecule. We present detailed, field-proven experimental protocols for the empirical determination of key parameters, including chromatographic purity, acid dissociation constant (pKa), and lipophilicity (LogP). This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for the effective application of **1-(3-Fluorophenyl)hexan-1-amine** in a research and development setting.

Chemical Identity and Structure

A precise understanding of a compound's identity is the cornerstone of all subsequent research. **1-(3-Fluorophenyl)hexan-1-amine** is an aromatic amine characterized by a hexyl chain and a fluorine atom at the meta-position of the phenyl ring.

- IUPAC Name: **1-(3-fluorophenyl)hexan-1-amine**
- CAS Number: 1247813-16-6[1]
- Molecular Formula: C₁₂H₁₈FN[1]
- Molecular Weight: 195.28 g/mol [1]
- Canonical SMILES: CCCCCC(C1=CC=CC(F)=C1)N[1]

Structure:

(2D representation of **1-(3-Fluorophenyl)hexan-1-amine**)

Core Physicochemical Properties

The physicochemical properties of a molecule dictate its behavior in biological and chemical systems, influencing everything from solubility and absorption to receptor binding and toxicity. The data presented below combines computationally predicted values with expert analysis based on the compound's structural motifs.

Table 1: Summary of Physicochemical Properties

Property	Value / Predicted Range	Source / Rationale
LogP (Octanol-Water Partition Coefficient)	3.4058	Computationally predicted.[1] This value indicates significant lipophilicity, suggesting good solubility in organic solvents and lipids.
pKa (Acid Dissociation Constant)	-9.5 - 10.5 (Estimated)	No experimental data is available. This estimate is based on the typical pKa of primary alkylamines like hexylamine (pKa ≈ 10.6)[2][3], adjusted downward due to the electron-withdrawing effect of the 3-fluorophenyl group, which reduces the basicity of the amine.
Aqueous Solubility	Low (Predicted)	Based on the high LogP value and the general properties of arylamines with long alkyl chains, solubility in water is expected to be poor.[4] It is expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane.
Topological Polar Surface Area (TPSA)	26.02 Å ²	Computationally predicted.[1] This value, associated with the primary amine group, is relatively low, which is consistent with good membrane permeability.
Hydrogen Bond Donors	1	From the -NH ₂ group.[1]
Hydrogen Bond Acceptors	1	From the nitrogen atom.[1]

Rotatable Bonds

5

Computationally predicted.[1]

This suggests a degree of conformational flexibility.

Predicted Spectroscopic Profile

Unequivocal structural confirmation relies on a combination of spectroscopic techniques. While experimental spectra for this specific molecule are not publicly available, a reliable profile can be predicted based on established principles and data from analogous structures.[5][6]

- ¹H NMR (Proton Nuclear Magnetic Resonance):
 - Aromatic Protons (Ar-H): Expected in the range of δ 6.9-7.4 ppm. The fluorine atom will induce complex splitting patterns (doublets and triplets of doublets).
 - Methine Proton (-CH(Ar)-NH₂): A multiplet expected around δ 4.0-4.5 ppm, coupled to the adjacent methylene protons and potentially the amine protons.
 - Amine Protons (-NH₂): A broad singlet typically between δ 1.5-3.0 ppm. Its chemical shift is highly dependent on solvent and concentration. This signal will disappear upon shaking the sample with D₂O.[6]
 - Alkyl Protons (-CH₂- & -CH₃): A series of multiplets expected between δ 0.8-1.8 ppm, corresponding to the hexyl chain. The terminal methyl group (-CH₃) will appear as a triplet around δ 0.9 ppm.
- ¹³C NMR (Carbon Nuclear Magnetic Resonance):
 - Aromatic Carbons: Six signals expected in the δ 110-165 ppm region. The carbon directly bonded to the fluorine atom will appear as a doublet with a large coupling constant ($^1J_{CF} \approx 240-250$ Hz). Other aromatic carbons will also show smaller C-F couplings.[5]
 - Methine Carbon (-CH(Ar)-NH₂): Expected around δ 50-60 ppm.
 - Alkyl Carbons: Signals for the hexyl chain carbons will appear in the upfield region, δ 14-40 ppm.

- IR (Infrared) Spectroscopy:
 - N-H Stretch: Two characteristic medium-intensity peaks for a primary amine are expected in the 3300-3500 cm^{-1} region.[6]
 - C-H Stretch (Aliphatic): Multiple peaks just below 3000 cm^{-1} (e.g., 2850-2960 cm^{-1}).
 - C-H Stretch (Aromatic): Peaks just above 3000 cm^{-1} .
 - N-H Bend (Scissoring): A medium to strong absorption around 1590-1650 cm^{-1} .[6]
 - C=C Stretch (Aromatic): Peaks in the 1450-1600 cm^{-1} region.
 - C-F Stretch: A strong, characteristic absorption in the 1000-1350 cm^{-1} region.
- MS (Mass Spectrometry):
 - Molecular Ion (M^+): A peak at $m/z = 195$.
 - Major Fragmentation: The most likely fragmentation pathway is the alpha-cleavage of the C-C bond adjacent to the amine, resulting in a stable benzylic iminium cation. This would produce a prominent fragment ion at $m/z = 124$ ($C_7H_7FN^+$).

Analytical Methodologies & Experimental Protocols

To ensure scientific integrity, predicted values must be confirmed by empirical data. The following protocols describe robust, self-validating methods for determining key physicochemical properties.

Purity and Identity Confirmation using HPLC-UV

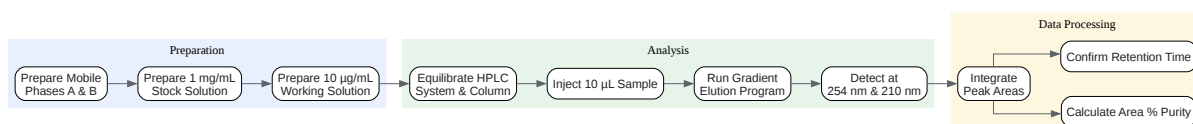
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile aromatic amines.[7][8] It avoids the potential thermal degradation and derivatization steps often required in Gas Chromatography (GC).[8]

Protocol: Reversed-Phase HPLC for Purity Assessment

- System Preparation:

- HPLC System: Agilent 1200 series or equivalent, equipped with a UV-Vis detector, autosampler, and column oven.[7]
- Column: Agilent Poroshell 120 SB-C18 (4.6 x 150 mm, 2.7 μ m) or equivalent reversed-phase C18 column.[7]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Acetonitrile in Water.
- System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 70% A, 30% B) for at least 30 minutes at a flow rate of 1.0 mL/min.
- Sample and Standard Preparation:
 - Stock Solution: Accurately weigh ~10 mg of **1-(3-Fluorophenyl)hexan-1-amine** and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.
 - Working Solution: Dilute the stock solution 1:100 with a 50:50 mixture of Mobile Phase A and B to a final concentration of 10 μ g/mL.
- Chromatographic Analysis:
 - Injection Volume: 10 μ L.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 $^{\circ}$ C.
 - UV Detection: 254 nm and 210 nm.
 - Gradient Elution:
 - 0-1 min: 30% B
 - 1-10 min: 30% to 95% B
 - 10-12 min: Hold at 95% B

- 12.1-15 min: Return to 30% B for re-equilibration.
- Data Analysis:
 - Integrate the peak area of the main component and any impurities.
 - Calculate purity as the percentage area of the main peak relative to the total area of all peaks.
 - The retention time serves as an identifier under these specific conditions.



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Caption: Workflow for HPLC-UV Purity Analysis.

Determination of Acid Dissociation Constant (pKa)

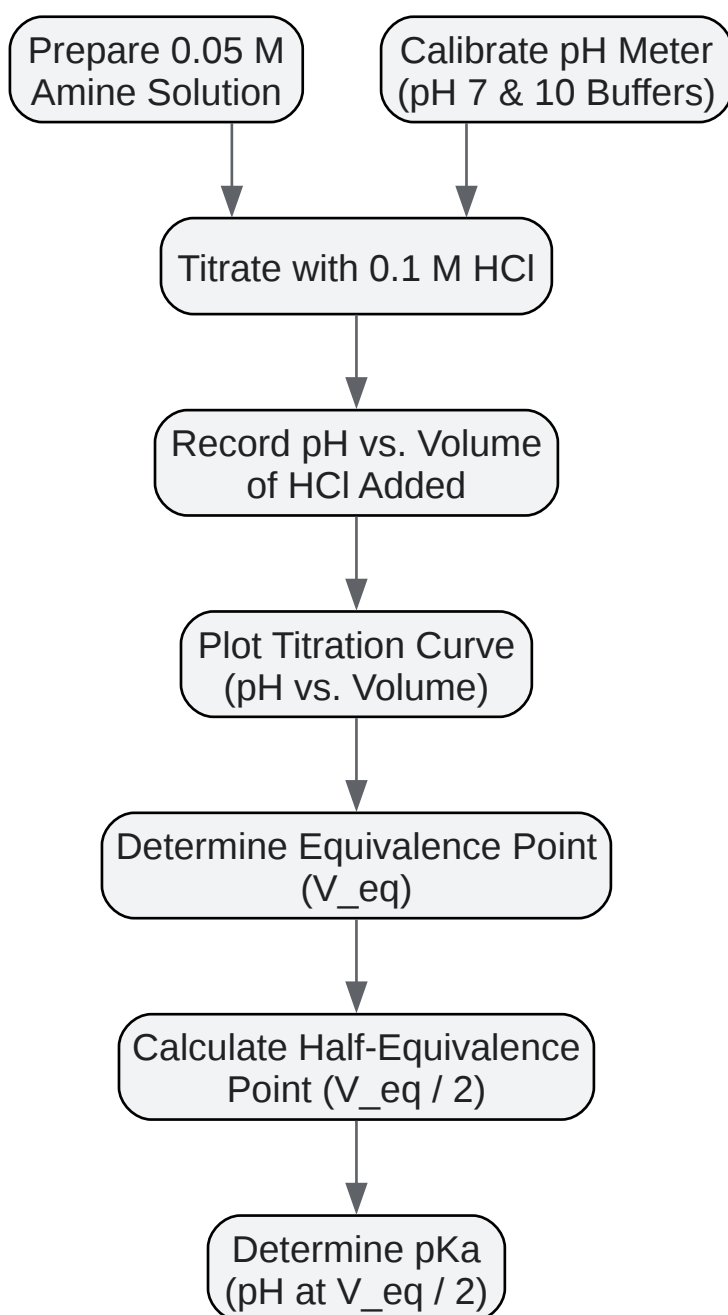
Potentiometric titration is a highly accurate and direct method for determining the pKa of amines.[9] The process involves monitoring the pH of the amine solution as a strong acid is incrementally added. The pKa corresponds to the pH at which half of the amine has been protonated.

Protocol: pKa Determination by Potentiometric Titration

- Equipment and Reagent Setup:
 - Apparatus: Calibrated pH meter with a glass electrode, magnetic stirrer, and a 10 mL burette (Class A).

- Sample Solution: Prepare a 0.05 M solution of **1-(3-Fluorophenyl)hexan-1-amine** in deionized water. If solubility is an issue, a co-solvent like 50% ethanol-water can be used, though this will yield an apparent pKa (pKa').^[10]
- Titrant: Standardized 0.1 M Hydrochloric Acid (HCl) solution.
- Calibration:
 - Calibrate the pH meter using at least two standard buffers (e.g., pH 7.00 and pH 10.00) that bracket the expected pKa.
- Titration Procedure:
 - Pipette 50.0 mL of the amine solution into a 100 mL beaker with a magnetic stir bar.
 - Immerse the calibrated pH electrode in the solution, ensuring the bulb does not contact the stir bar.
 - Begin stirring at a constant, gentle rate.
 - Record the initial pH of the solution.
 - Add the 0.1 M HCl titrant in small increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
 - Continue adding titrant until the pH has dropped significantly past the equivalence point (e.g., to pH 2-3).
- Data Analysis:
 - Plot the Data: Create a graph of pH (y-axis) versus the volume of HCl added (x-axis). This is the titration curve.
 - Determine Equivalence Point: The equivalence point (V_{eq}) is the point of maximum slope on the curve, which can be found by examining the first derivative ($\Delta\text{pH}/\Delta V$).

- Determine Half-Equivalence Point: Calculate the volume at the half-equivalence point ($V_{\text{half-eq}} = V_{\text{eq}} / 2$).
- Find the pKa: The pKa is the pH of the solution at the half-equivalence point. Read this value directly from the titration curve.[11]



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Caption: Workflow for pKa Determination via Potentiometric Titration.

Conclusion

1-(3-Fluorophenyl)hexan-1-amine is a lipophilic ($\text{LogP} \approx 3.4$) primary amine with an estimated pKa in the range of 9.5-10.5. Its structural features—a flexible hexyl chain, a basic amine center, and a metabolically robust fluorophenyl group—make it a compound of interest for applications in medicinal chemistry and materials science. The low polar surface area suggests potential for good cell membrane permeability. The analytical protocols detailed in this guide provide a clear and reliable framework for the empirical verification of its physicochemical properties, ensuring data integrity and reproducibility for researchers. A thorough understanding of these foundational characteristics is paramount for designing and interpreting experiments, from in vitro assays to in vivo pharmacokinetic studies.

References

- Lee, H. B., & Peart, T. E. (2002). Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. *Journal of Chromatography A*, 963(1-2), 309-317. Available from: [\[Link\]](#)
- Al-Mestarihi, A. H., et al. (2024). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa —Activity Relationships. *ACS Omega*. Available from: [\[Link\]](#)
- Koelmel, J. P., et al. (2021). The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances. *Environmental Science & Technology*. Available from: [\[Link\]](#)
- Zenkevich, I. G., & Makarov, A. A. (2007). Gas-chromatographic identification of fluorine-containing organic compounds. *Journal of Analytical Chemistry*, 62(6), 556-563. Available from: [\[Link\]](#)
- Wang, F., et al. (2022). Stable carbon isotope analysis of fluorinated organic compounds using infrared spectrometer coupled to gas chromatography. *Journal of Analytical Atomic Spectrometry*. Available from: [\[Link\]](#)
- Nony, J., & Bowman, M. C. (1980). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. *Journal of Chromatographic Science*, 18(2), 64-74. Available from: [\[Link\]](#)

- Al-Mestarihi, A. H., et al. (2024). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa Activity Relationships. ACS Omega. Available from: [\[Link\]](#)
- Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Retrieved from [\[Link\]](#)
- Rosenberg, H. M. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Defense Technical Information Center. Available from: [\[Link\]](#)
- Franke, V., et al. (2011). Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as a Model Compound. Croatica Chemica Acta, 84(2), 231-236. Available from: [\[Link\]](#)
- de Souza, A. C. S., et al. (2012). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Molecules, 17(7), 8037-8051. Available from: [\[Link\]](#)
- DOI. (n.d.). Detailed procedure for calculating pKa. Retrieved from [\[Link\]](#)
- Zharikov, I. V., et al. (2022). A Comprehensive Approach to Investigating Fluorine-Bearing Gas Mixtures. Eurasian Chemico-Technological Journal, 24(3), 221-228. Available from: [\[Link\]](#)
- Reich, H. J. (2020). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [\[Link\]](#)
- Synthonix. (n.d.). 1-(3-Fluorophenyl)propan-1-amine hydrochloride. Retrieved from [\[Link\]](#)
- FooDB. (2010). Showing Compound Hexylamine (FDB009573). Retrieved from [\[Link\]](#)
- LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 3-Fluoropropan-1-amine. Retrieved from [\[Link\]](#)

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